N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide
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Description
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide is a useful research compound. Its molecular formula is C22H20Cl2F2N6O3 and its molecular weight is 525.3 g/mol. The purity is usually 95%.
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Biological Activity
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide, often referred to as a complex small molecule, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20Cl2F2N6O3
- Molecular Weight : 525.335 g/mol
- Structure : The compound features multiple functional groups including a cyano group, difluoromethoxy phenyl moiety, and a dihydropyrazole core which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body:
- Enzyme Inhibition : It acts as an inhibitor of dihydroorotate dehydrogenase (DHO-DHase), which is crucial in pyrimidine synthesis. This inhibition can lead to antiproliferative effects in cancer cells by disrupting nucleotide synthesis necessary for DNA replication .
- Cytokine Modulation : Research indicates that similar compounds can modulate cytokine activity, potentially influencing immune responses and inflammation .
- Cellular Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival, although specific pathways for this compound require further elucidation through targeted studies.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against esophageal squamous cell carcinoma (ESCC) by inducing apoptosis through the activation of caspase pathways .
- Case Study 2 : Another study reported that related compounds inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with potential for oral bioavailability. However, detailed studies are necessary to establish its metabolic pathways and half-life.
Data Tables
Property | Value |
---|---|
Molecular Formula | C22H20Cl2F2N6O3 |
Molecular Weight | 525.335 g/mol |
Anticancer Activity | Yes |
DHO-DHase Inhibition | Yes |
Cytokine Modulation | Potentially |
Properties
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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